molecular formula C20H16ClN5O2S B2456608 7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872695-76-6

7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2456608
CAS RN: 872695-76-6
M. Wt: 425.89
InChI Key: BPNAFGCSSSSQOF-UHFFFAOYSA-N
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Description

The compound “7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature .

Scientific Research Applications

Molecular Synthesis and Characterization

Research in the area of molecular synthesis often explores the creation of complex heterocyclic compounds, which are crucial for various scientific applications. For example, studies have detailed the synthesis of pyrimidine derivatives, highlighting methodologies that could be relevant for synthesizing structurally related compounds to the one . These methods include one-pot synthesis techniques and reactions with amines or other heterocyclic compounds to create new molecular structures with potential biological or material applications (Low et al., 2004), (Abdel-fattah et al., 1998).

Potential Applications in Material Science

The structural complexity of pyrimidine derivatives, including those with chlorophenyl and pyridylmethylthio groups, suggests their utility in material science, particularly in the development of novel optical materials. Some compounds, through their specific structural features, exhibit unique photophysical properties, making them candidates for applications such as pH sensors and logic gates, owing to their solid-state fluorescence and solvatochromism (Yan et al., 2017).

Advanced Molecular Interactions and Properties

Studies focusing on the interactions and properties of pyrimidine-based compounds have elucidated their potential for creating advanced materials with specific desired properties. For instance, the examination of hydrogen bonding, π-interactions, and the synthesis of novel compounds through regioselective amination or other targeted chemical reactions provide a basis for understanding how modifications to the molecular structure can influence material properties (Gulevskaya et al., 1994), (Hussain et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially uncover new applications for this compound in various fields .

properties

IUPAC Name

7-(2-chlorophenyl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-6-5-9-22-10-12)24-16(23-17)13-7-3-4-8-14(13)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNAFGCSSSSQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC4=CN=CC=C4)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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